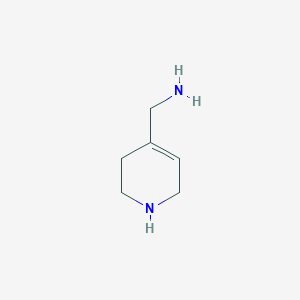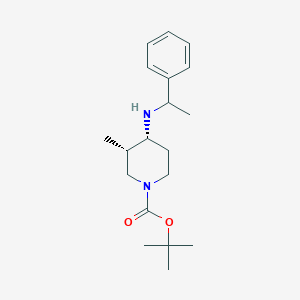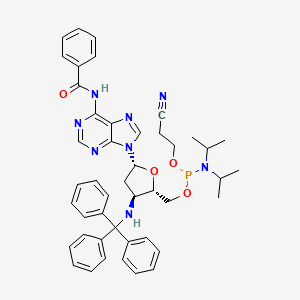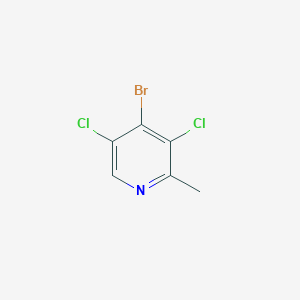![molecular formula C8H7BrN4 B12975328 6-Bromo-2,3-dimethylpyrazino[2,3-b]pyrazine](/img/structure/B12975328.png)
6-Bromo-2,3-dimethylpyrazino[2,3-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2,3-dimethylpyrazino[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrazine ring fused with another pyrazine ring, with bromine and methyl groups attached at specific positions. This compound is part of a broader class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dimethylpyrazino[2,3-b]pyrazine typically involves the following steps:
Formation of the Pyrazine Ring: The initial step involves the formation of the pyrazine ring through cyclization reactions. This can be achieved by reacting appropriate diamines with diketones.
Methylation: The methyl groups are introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
6-Bromo-2,3-dimethylpyrazino[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine rings.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methanethiolate and other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce arylated or alkylated derivatives.
科学的研究の応用
6-Bromo-2,3-dimethylpyrazino[2,3-b]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Bromo-2,3-dimethylpyrazino[2,3-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological activity being studied. For example, it may inhibit kinase activity in cancer cells or disrupt microbial cell membranes.
類似化合物との比較
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Another nitrogen-containing heterocyclic compound with similar biological activities.
5H-Pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
6H-Pyrrolo[3,4-b]pyrazine: Exhibits various biological activities, including antimicrobial and antiviral properties.
Uniqueness
6-Bromo-2,3-dimethylpyrazino[2,3-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine and methyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C8H7BrN4 |
|---|---|
分子量 |
239.07 g/mol |
IUPAC名 |
6-bromo-2,3-dimethylpyrazino[2,3-b]pyrazine |
InChI |
InChI=1S/C8H7BrN4/c1-4-5(2)12-8-7(11-4)10-3-6(9)13-8/h3H,1-2H3 |
InChIキー |
ISXPPYQDZOKENE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=NC=C(N=C2N=C1C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-17-((S)-1-oxopropan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B12975245.png)
![2-Bromo-1-(pyrazolo[1,5-a]pyridin-4-yl)ethanone](/img/structure/B12975272.png)




![Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12975302.png)


![7-Methoxybenzo[d]isoxazol-5-amine](/img/structure/B12975319.png)

![5-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12975329.png)

![4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12975342.png)
